5-Nitro-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Nitro-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely found in nature, particularly in nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione typically involves the nitration of a suitable pyrimidine precursor followed by the introduction of the phenylpropylamino group. Common synthetic routes include:
Amination: The phenylpropylamino group can be introduced through nucleophilic substitution reactions using phenylpropylamine and appropriate catalysts or reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and amination processes, optimized for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization or chromatography might be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Nitro-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can damage cellular components. The phenylpropylamino group may interact with biological receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-6-nitroso-2,4(1H,3H)-pyrimidinedione: Similar structure but with an amino group instead of a phenylpropylamino group.
5-Nitroso-6-ribityl-amino-2,4(1H,3H)-pyrimidinedione: Contains a ribityl-amino group instead of a phenylpropylamino group.
Uniqueness
5-Nitro-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both a nitro group and a phenylpropylamino group, which confer distinct chemical and biological properties
Properties
CAS No. |
62348-37-2 |
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Molecular Formula |
C13H14N4O4 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
5-nitro-6-(3-phenylpropylamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N4O4/c18-12-10(17(20)21)11(15-13(19)16-12)14-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,14,15,16,18,19) |
InChI Key |
CFMCEBFAAFMFNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
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